Wrinkle Depth Reduction: Tetrapeptide-4 Demonstrates Clinically Relevant Efficacy with a Faster Onset Profile than Palmitoyl Pentapeptide-4
A key procurement differentiator for Tetrapeptide-4 is the reported timeline for clinically meaningful wrinkle reduction. Data from a supplier-referenced study indicates that a 0.5% formulation of Tetrapeptide-4 achieved a 19.2% reduction in facial wrinkle depth after only 28 days of once-daily application in human volunteers [1]. This is a significantly faster reported onset of action compared to the widely used benchmark peptide, Palmitoyl Pentapeptide-4 (Matrixyl®). For Palmitoyl Pentapeptide-4, a 2015 independent placebo-controlled study found that a twice-daily 3% formulation reduced wrinkle volume by only 11.6% after a longer 8-week (56-day) period, with the maximum effect (12.4% reduction) observed only at 12 weeks [2]. This cross-study comparison suggests that Tetrapeptide-4 may offer a more rapid, consumer-perceptible improvement in fine lines and wrinkles at a lower concentration, a critical factor for product positioning and claim substantiation.
| Evidence Dimension | Reduction in Wrinkle Depth/Volume |
|---|---|
| Target Compound Data | 19.2% reduction in facial wrinkle depth (n=28) [1] |
| Comparator Or Baseline | Palmitoyl Pentapeptide-4 (Matrixyl®) showed an 11.6% reduction in wrinkle volume (n=93) [2] |
| Quantified Difference | Tetrapeptide-4 achieved a 65% greater relative reduction in less than half the time (28 days vs. 56-84 days) and at one-sixth the concentration (0.5% vs. 3%). |
| Conditions | Human in vivo clinical study (Tetrapeptide-4: 0.5% cream, 1x daily, 28 days, n=28; Palmitoyl Pentapeptide-4: 3% cream, 2x daily, 56-84 days, n=93) |
Why This Matters
For cosmetic brands, a faster onset of anti-wrinkle efficacy enables stronger marketing claims and potentially higher consumer satisfaction, justifying the selection of Tetrapeptide-4 for formulations where rapid visible results are paramount.
- [1] Zhang et al. (2020). Efficacy of Tetrapeptide-4 in Reducing Wrinkles and Improving Skin Elasticity. Journal of Cosmetic Dermatology, 19(5), 1120-1126. (as referenced by SciPeptide). View Source
- [2] Robinson LR, Fitzgerald NC, Doughty DG, Dawes NC, Berge CA, Bissett DL. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin. Int J Cosmet Sci. 2005 Jun;27(3):155-60. View Source
